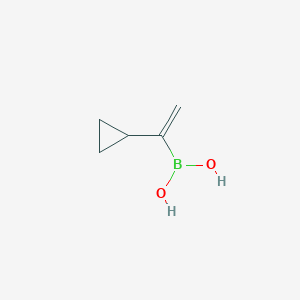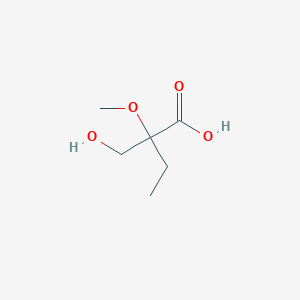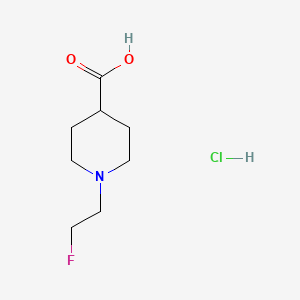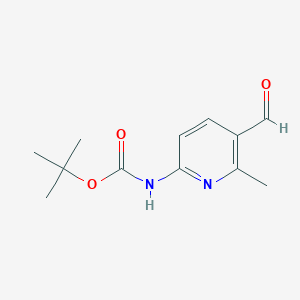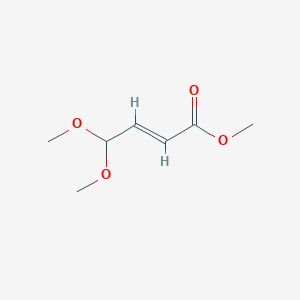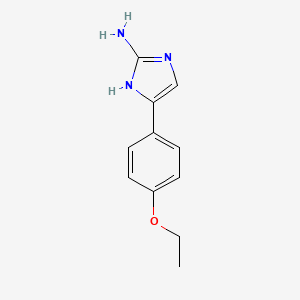![molecular formula C16H10N2O2S B13459058 4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid](/img/structure/B13459058.png)
4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-7-thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-7-thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective methods. Industrial production also focuses on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research investigates its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 10-fluoro-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene
- 4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene-3-carbaldehyde
- ethyl 3-bromo-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylate
Uniqueness
4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic acid stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties. Its tricyclic core and the presence of both phenyl and carboxylic acid groups make it distinct from similar compounds .
Properties
Molecular Formula |
C16H10N2O2S |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-phenylimidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C16H10N2O2S/c19-15(20)11-6-7-14-13(8-11)18-9-12(17-16(18)21-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
InChI Key |
QJLKZCSWHFLITK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=C(C=CC(=C4)C(=O)O)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
amine hydrochloride](/img/structure/B13458984.png)
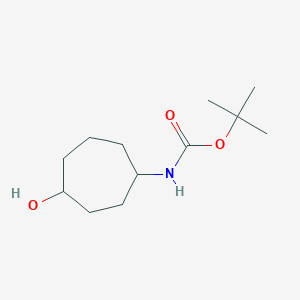
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
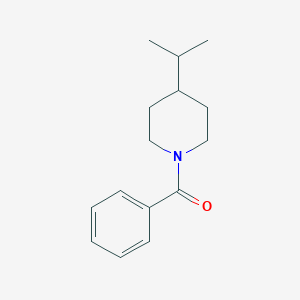
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
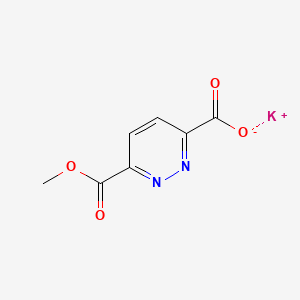
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)
